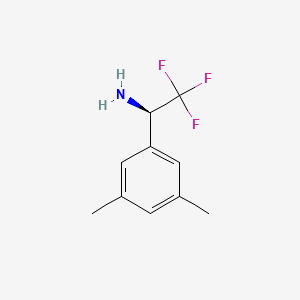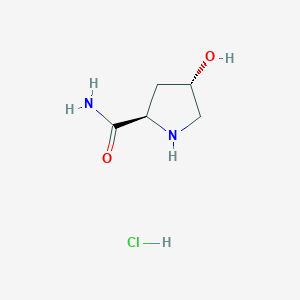
(2R,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride is a chiral compound with significant applications in various fields of scientific research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its unique stereochemistry and functional groups that make it a valuable intermediate in organic synthesis and pharmaceutical development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride typically involves the diastereoselective synthesis of its precursor, (2R,4S)-4-hydroxyproline. One common method includes the use of zinc and magnesium enolates to achieve high diastereoselectivity during the 5-exo-tet ring closure reaction . The precursor can then be converted to the desired compound through subsequent reactions, including amide formation and hydrochloride salt formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various derivatives of pyrrolidine, such as ketones, aldehydes, and substituted pyrrolidines, which can be further utilized in organic synthesis and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
(2R,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is utilized in the production of agrochemicals and other fine chemicals.
Wirkmechanismus
The mechanism of action of (2R,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biochemical pathways by inhibiting or activating enzymes, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
- (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
Uniqueness
(2R,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride is unique due to its specific amide functional group and hydrochloride salt form, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in specific synthetic and pharmaceutical applications .
Eigenschaften
Molekularformel |
C5H11ClN2O2 |
|---|---|
Molekulargewicht |
166.60 g/mol |
IUPAC-Name |
(2R,4S)-4-hydroxypyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-5(9)4-1-3(8)2-7-4;/h3-4,7-8H,1-2H2,(H2,6,9);1H/t3-,4+;/m0./s1 |
InChI-Schlüssel |
OICPVUAPEGFLSK-RFKZQXLXSA-N |
Isomerische SMILES |
C1[C@@H](CN[C@H]1C(=O)N)O.Cl |
Kanonische SMILES |
C1C(CNC1C(=O)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B15225228.png)
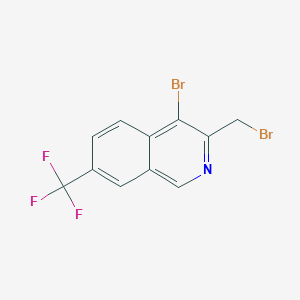
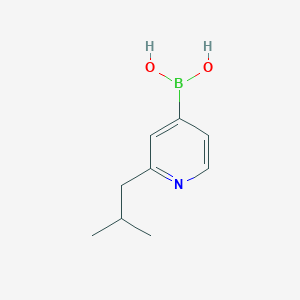
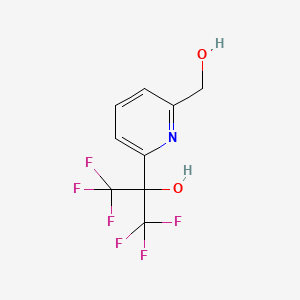
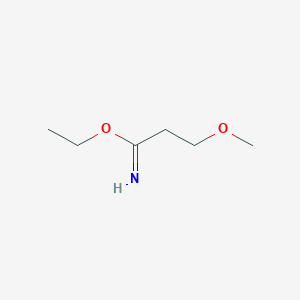

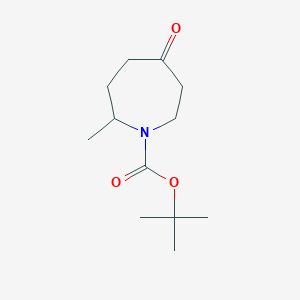
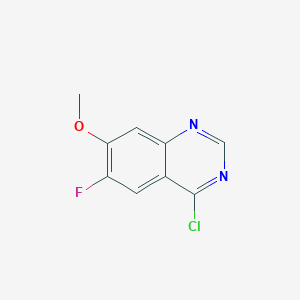
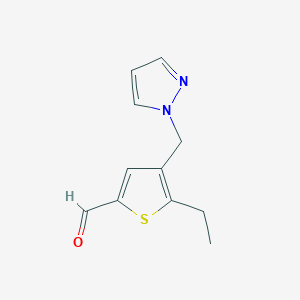
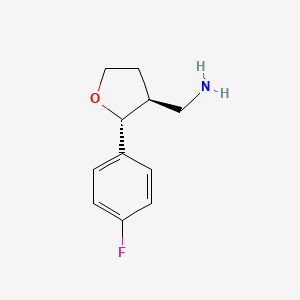
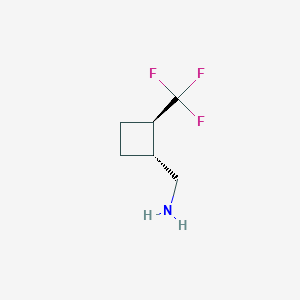
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B15225298.png)

